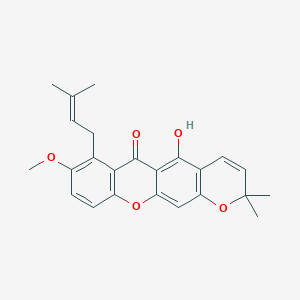
Calabaxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calabaxanthone is a naturally occurring xanthone derivative, known for its diverse biological activities. Xanthones are a class of oxygen-containing heterocyclic compounds, characterized by a dibenzo-γ-pyrone framework. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of oncology and neuroprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calabaxanthone typically involves the cyclization of polyphenolic precursors. One common method is the Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of ytterbium, palladium, or ruthenium catalysis to facilitate the formation of the xanthone core . Additionally, the Friedel–Crafts reaction and Ullmann-ether coupling are employed to synthesize xanthone derivatives .
Industrial Production Methods
Industrial production of this compound often relies on the optimization of these synthetic routes to achieve higher yields and purity. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency . The use of eco-friendly reagents and conditions is also being investigated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Calabaxanthone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel–Crafts acylation and alkylation reactions are commonly employed, using catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions include various substituted xanthones, hydroxyxanthones, and quinones, each with unique biological properties .
Scientific Research Applications
Mechanism of Action
Calabaxanthone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Neuroprotective Activity: This compound modulates signaling pathways involved in neuronal survival and reduces the accumulation of toxic proteins.
Comparison with Similar Compounds
Calabaxanthone is unique among xanthone derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
Mangostin: Another xanthone derivative with potent antioxidant and anticancer properties.
Garciniaxanthone: Known for its anti-inflammatory and antimicrobial activities.
Norathyriol: Exhibits significant neuroprotective and anti-diabetic effects.
Compared to these compounds, this compound stands out for its broad spectrum of biological activities and potential therapeutic applications .
Properties
CAS No. |
39011-96-6 |
|---|---|
Molecular Formula |
C24H24O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-hydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C24H24O5/c1-13(2)6-7-14-16(27-5)8-9-17-20(14)23(26)21-19(28-17)12-18-15(22(21)25)10-11-24(3,4)29-18/h6,8-12,25H,7H2,1-5H3 |
InChI Key |
PLKQPRRVFTZBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)OC)C |
melting_point |
172 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



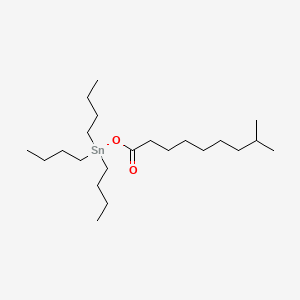
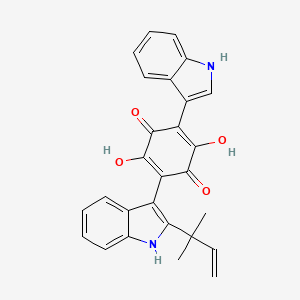
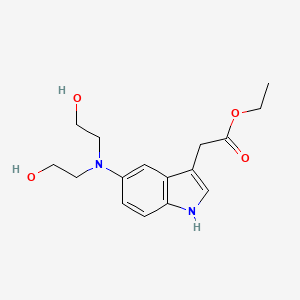

![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
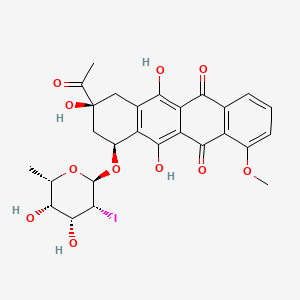
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
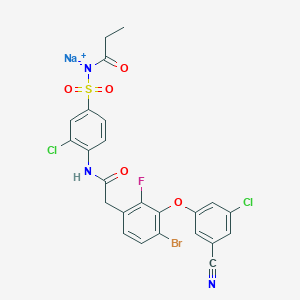



![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)

